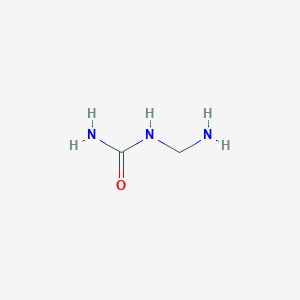

N-(Aminomethyl)urea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

aminomethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3O/c3-1-5-2(4)6/h1,3H2,(H3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLDBLDTILPFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N Aminomethyl Urea

Fundamental Reaction Pathways

N-(Aminomethyl)urea, with its distinct functional groups, participates in several fundamental chemical reactions. Its reactivity is primarily characterized by the transformations involving its urea (B33335) and aminomethyl moieties.

Hydrolysis represents a key degradation pathway for urea-containing compounds. In an aqueous environment, this compound can undergo hydrolysis, a process that can be influenced by both chemical and biological factors. This transformation involves the cleavage of the urea structure, leading to the formation of smaller molecules.

The spontaneous, uncatalyzed hydrolysis of urea in an aqueous solution is an extremely slow process. researchgate.net The process involves the breakdown of urea into ammonia (B1221849) and carbonic acid. wikipedia.org

Reaction: (NH₂)₂CO + H₂O → CO₂ + 2NH₃ wikipedia.org

The hydrolysis proceeds in two stages. Initially, ammonia and carbamic acid are formed. Subsequently, the carbamic acid rapidly and spontaneously hydrolyzes to produce another molecule of ammonia and carbonic acid. wikipedia.org

The hydrolysis of urea is significantly accelerated in the presence of the enzyme urease. researchgate.netksu.edu Ureases are metalloenzymes containing nickel and are found in a variety of organisms, including bacteria, fungi, and plants. wikipedia.org These enzymes catalyze the hydrolysis of urea into carbon dioxide and ammonia. wikipedia.org

The enzymatic reaction significantly increases the rate of urea breakdown. researchgate.net This catalytic activity is crucial in biological systems for the degradation of urea. wikipedia.org The process of urea hydrolysis by urease is a biologically mediated reaction that can be influenced by environmental conditions. nsf.gov

The mechanism of urease-catalyzed hydrolysis involves the binding of urea to the active site of the enzyme. wikipedia.org The active site contains a dinuclear nickel center that plays a critical role in the catalytic process. libretexts.org The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which then decomposes to ammonia and carbonic acid. wikipedia.org The production of ammonia leads to an increase in the pH of the surrounding environment. wikipedia.org

The efficiency of enzymatic hydrolysis can be affected by various factors, including temperature, pH, and the presence of inhibitors. ksu.edufrontiersin.org For instance, the rate of urea hydrolysis generally increases with temperature. ksu.edu

Table 1: Factors Influencing Urea Hydrolysis

| Factor | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| Urease Enzyme | Significantly accelerates the reaction. | researchgate.netksu.edu |

| Temperature | Increased temperature generally increases the rate. | ksu.edu |

| pH | The reaction rate is pH-dependent. | ksu.edu |

| Inhibitors | Can reduce or prevent urease activity. | albertagrains.com |

This compound can undergo condensation and polymerization reactions, similar to urea and its derivatives. These reactions typically involve the reaction of the amine and urea functionalities with other reactive species, such as aldehydes, to form larger molecules and polymeric structures.

The condensation of urea with formaldehyde (B43269) is a well-known example of such a reaction, leading to the formation of urea-formaldehyde resins. irispublishers.comrsc.org This process is a condensation polymerization where water is eliminated. rsc.org The reaction involves the formation of methylol derivatives, which then condense to form methylene (B1212753) and dimethylene-ether linkages, resulting in a cross-linked polymer network. irispublishers.com The reaction is typically carried out in two steps, with the initial addition reaction favored in neutral or slightly alkaline conditions, and the subsequent condensation favored in acidic conditions. irispublishers.com

This compound, possessing both a primary amine and a urea group, can participate in the formation of polyurea and polyurethane-urea polymers. google.com.pggoogle.com In the synthesis of polyurethane-urea elastic fibers, urea compounds can be incorporated to modify the polymer properties. google.com.pg The number of urea bonding units in the polymer can be controlled by the molar ratios of the reactants. google.com.pg These reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethylacetamide. google.com.pg

Hydrolytic Transformations of this compound

Role as a Synthetic Intermediate and Reagent

The unique structure of this compound, containing both a nucleophilic amine and a urea moiety, makes it a valuable intermediate and reagent in organic synthesis.

This compound can serve as a source of the aminomethyl group (-CH₂NH₂) in reactions that form new carbon-nitrogen (C-N) bonds. The formation of C-N bonds is a fundamental process in organic chemistry, essential for the synthesis of a vast array of nitrogen-containing compounds. nptel.ac.in

One common method for forming C-N bonds is through the reaction of a nitrogen nucleophile with a carbon electrophile. nptel.ac.in The primary amine group in this compound can act as a nucleophile, attacking electrophilic centers to introduce the aminomethyl fragment.

Aminomethylation reactions, which involve the introduction of an aminomethyl group onto a substrate, are important transformations. For instance, the Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine. While direct three-component condensations of urea, formaldehyde, and primary amines can be complex, using pre-formed derivatives like 1,3-bis(hydroxymethyl)urea can be a more controlled approach to creating cyclic urea Mannich bases. researchgate.net

This compound is a foundational molecule that can be chemically modified to produce more complex and functionally diverse urea derivatives. The reactivity of its primary amine and the N-H protons of the urea group allows for a range of substitution reactions.

The synthesis of substituted ureas is a significant area of research, particularly in medicinal chemistry, as the urea moiety is a key structural feature in many biologically active compounds. nih.gov Unsymmetrical urea derivatives can be synthesized through various methods, including the reaction of amines with isocyanates. nih.gov this compound, with its primary amine, could potentially react with isocyanates to form N,N'-disubstituted ureas.

Furthermore, the urea functionality itself can be part of more complex heterocyclic systems. For example, reactions involving urea derivatives can lead to the formation of heterocycles like isoindoles. researchgate.net The synthesis of various urea derivatives, including those with heterocyclic components, often involves multi-step reaction sequences where a basic urea structure is elaborated. researchgate.net

Aminomethyl Source in C-N Bond Formation

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and energy changes associated with the chemical transformations of this compound. This section explores the influence of catalysts on its reaction rates and the processes involved in its thermal breakdown.

Influence of Catalysis on Reaction Rates

Catalysis plays a crucial role in modifying the rate of chemical reactions involving urea and its derivatives by providing an alternative reaction pathway with a lower activation energy. capitalresin.com While specific kinetic studies directly on this compound are not extensively detailed in the provided results, general principles of catalysis on related urea and amine reactions offer valuable insights.

Different types of catalysts are employed depending on the specific reaction. For example:

Iron-based catalysts are famously used in the Haber-Bosch process to synthesize ammonia, a key precursor for urea production. capitalresin.com

Platinum and rhodium-based catalysts are utilized in the conversion of ammonia to nitric acid and urea. capitalresin.com

Titanium and zirconium based catalysts can facilitate the reaction of ammonia and carbon dioxide to produce urea. capitalresin.com

In the context of reactions involving amine groups, which are present in this compound, various catalysts have been shown to be effective. For instance, ruthenium-based catalysts have been used in the amination of alcohols and diols. acs.org The addition of phosphine-based ligands to ruthenium complexes can enhance their catalytic activity. acs.org Theoretical studies on the aminolysis of methylformate have shown that catalysts like ammonia can facilitate the reaction by lowering the energy barriers through proton-transfer processes. researchgate.net

The table below summarizes the effect of different catalysts on related reactions, which can be extrapolated to understand their potential influence on this compound.

| Catalyst Type | Reactants | Products | Effect on Reaction Rate |

| Iron-based | Nitrogen, Hydrogen | Ammonia | Increased rate of ammonia synthesis capitalresin.com |

| Platinum, Rhodium | Ammonia | Nitric Acid, Urea | Increased conversion efficiency capitalresin.com |

| Titanium, Zirconium | Ammonia, Carbon Dioxide | Urea | Facilitates urea production capitalresin.com |

| Ruthenium-based | Alcohols/Diols, Amines | Amines | Accelerates amination reactions acs.org |

| Ammonia (as catalyst) | Methylformate, Ammonia | Amides | Lowers activation energy barrier researchgate.net |

Thermolytic Decomposition Processes

Thermolytic decomposition refers to the breakdown of a compound by heat. The thermal stability and decomposition pathways of urea and its derivatives are critical in various applications, including in selective catalytic reduction (SCR) systems for NOx abatement where urea is the source of ammonia. researchgate.net

The thermal decomposition of urea is a complex process that yields various products depending on the temperature and conditions. at.ua The initial step in the thermolysis of urea is generally considered to be the decomposition into isocyanic acid (HNCO) and ammonia (NH3). researchgate.net This is an endothermic process. ureaknowhow.com

Key Decomposition Products and Pathways:

Up to 190°C: Urea melts and begins to decompose. kit.edu

190°C to 250°C: The primary decomposition product, isocyanic acid, can react with intact urea to form biuret. at.ua Biuret then decomposes to form cyanuric acid and ammelide (B29360). at.uakit.edu

250°C to 360°C: Cyanuric acid can sublimate. kit.edu

Above 360°C: More stable by-products like ammelide and ammeline (B29363) decompose. kit.edu

Theoretical studies on the thermal decomposition of alkyl- and phenylureas have shown that these compounds primarily decompose through four-center pericyclic reactions, which lead to the formation of substituted isocyanates and amines. nih.gov Initial bond fissions are generally not competitive with these pathways. nih.gov

The decomposition of urea nitrate (B79036), a related compound, has been studied, and its decomposition products include both gaseous and condensed-phase substances. uri.edu The activation energy for the decomposition of urea nitrate has been determined to be around 158 kJ/mol for the nitrate part and 131 kJ/mol for the urea part. uri.edu

The following table summarizes the key temperature ranges and corresponding decomposition events for urea, which provides a model for understanding the potential thermolytic behavior of this compound.

| Temperature Range (°C) | Key Decomposition Events |

| < 190 | Melting and initial decomposition of urea kit.edu |

| 190 - 250 | Formation and decomposition of biuret; formation of cyanuric acid and ammelide at.uakit.edu |

| 250 - 360 | Sublimation of cyanuric acid kit.edu |

| > 360 | Decomposition of high-temperature by-products like ammelide and ammeline kit.edu |

It is important to note that the presence of other substances can influence the decomposition process. For example, in aqueous solutions, the decomposition of urea can lead to isocyanic acid and ammonium (B1175870) cyanate. researchgate.net The rate of this non-catalytic elimination is slow at room temperature. researchgate.net

Catalytic Applications and Mechanistic Studies of N Aminomethyl Urea and Its Derivatives

Heterogeneous and Homogeneous Catalysis

N-(Aminomethyl)urea and its derivatives serve as versatile components in both heterogeneous and homogeneous catalytic systems. Their utility stems from the cooperative action of their functional groups, which can be tailored to influence reaction rates, selectivity, and the physical properties of the final products.

Role of this compound Moieties in Reactive Catalyst Compositions

In reactive catalysis, particularly in polymerization, catalyst molecules containing this compound or related structures play a dual role. They not only accelerate the chemical transformation but also become an integral part of the polymer matrix. This incorporation is facilitated by the reactive nature of the urea (B33335) or amine groups. Catalysts containing urea functionality tend to have a higher molecular weight and exhibit increased hydrogen bonding. googleapis.comgoogle.com This reduces the catalyst's volatility and odor compared to analogous structures lacking the urea group. googleapis.comgoogle.com Furthermore, these reactive catalysts chemically bond into the polyurethane during the reaction, preventing their release from the finished product. googleapis.comgoogle.com

Structure-Activity Relationships in Polyurethane Catalysis

In the production of polyurethane foams, tertiary amine catalysts are crucial for controlling the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). googleapis.comgvchem.comtopicsonchemeng.org.my The catalytic activity is governed by the catalyst's molecular structure and basicity. gvchem.coml-i.co.uk

The fundamental principle of structure-activity relationships for amine catalysts in polyurethane formation can be summarized as follows:

Basicity : Higher basicity of the tertiary amine nitrogen atom leads to increased catalytic activity. gvchem.com Electron-donating groups near the nitrogen increase its electron cloud density, thereby increasing basicity and catalytic performance. gvchem.com Conversely, electron-withdrawing groups decrease basicity and activity. gvchem.com

Steric Hindrance : Increased steric hindrance around the nitrogen atom impedes its ability to interact with the isocyanate group, resulting in decreased catalytic activity. l-i.co.uk For instance, triethylenediamine, with its cage-like structure and exposed nitrogen atoms, is a highly effective catalyst because of minimal steric hindrance. gvchem.com

Derivatives of this compound, such as N,N'-bis(3-dimethylaminopropyl)urea, are used as low-odor, reactive catalysts. google.com These catalysts have a moderate activity level and promote both the gelling and blowing reactions. googleapis.comgoogle.com By adjusting the ratio of mono-urea (like 3-dimethylaminopropyl urea) to bis-urea derivatives, manufacturers can precisely control the physical properties of the resulting foam, such as flowability, airflow, and open-cell content. google.com This demonstrates a clear structure-activity relationship where the number and arrangement of the aminoalkyl urea moieties dictate the catalyst's performance and the final material's characteristics.

| Catalyst Structure Feature | Effect on Polyurethane Reaction | Impact on Foam Properties | Reference |

|---|---|---|---|

| Presence of Urea Moiety | Allows catalyst to chemically bond into the polymer matrix. | Reduces catalyst volatility and odor in the final product. | googleapis.comgoogle.com |

| High Basicity of Amine | Increases catalytic activity for both gelling and blowing reactions. | Faster cure times. | gvchem.com |

| Low Steric Hindrance at N-atom | Increases catalytic activity by allowing easier access to the isocyanate group. | Higher reaction rates. | l-i.co.uk |

| Increasing N,N'-bis(3-dimethylaminopropyl)urea to 3-dimethylaminopropyl urea ratio | Balances gelling and blowing reactions. | Decreases open cell content and improves insulation (lower k-factor) in rigid foams. | google.com |

| Decreasing N,N'-bis(3-dimethylaminopropyl)urea to 3-dimethylaminopropyl urea ratio | Favors flowability. | Improves the flowability of the foaming composition. | google.com |

Applications in Organic Transformations

The reactivity of the aminomethyl and urea groups makes these compounds suitable for catalyzing key organic transformations.

Aminomethylation Catalysis

Aminomethylation is a fundamental reaction for introducing an aminomethyl group (-CH₂NR₂) into a molecule. researchgate.net A study has demonstrated an effective method for the synthesis of N-substituted aniline (B41778) derivatives containing urea fragments through the aminomethylation of aminobenzamides. researchgate.net This reaction uses bis(N,N-dimethylamino)methane as the aminomethylating agent and a carbamide (urea) in the presence of transition metal catalysts like NiCl₂·6H₂O or SmCl₃·6H₂O. researchgate.net The process involves the catalytic aminomethylation at a primary amino group to create more complex structures bearing a urea fragment. researchgate.net

The efficiency of the catalyst is crucial for the reaction's success. Different metal catalysts show varying levels of activity in this transformation.

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| NiCl₂·6H₂O | EtOH | 67 |

| Ni(NO₃)₂·6H₂O | EtOH | 54 |

| SmCl₃·6H₂O | EtOH-CHCl₃ | 59 |

| Sm(NO₃)₃·6H₂O | EtOH | 15 |

| ZnCl₂·2H₂O | EtOH-CHCl₃ | 5 |

| CuCl₂·2H₂O | EtOH-CHCl₃ | 5 |

| FeCl₃·6H₂O | EtOH-CHCl₃ | - |

Dehydrogenative Coupling Reactions

Dehydrogenative coupling is an atom-economical method for forming bonds by removing hydrogen gas (H₂). rsc.orgrsc.org This strategy has been applied to the synthesis of ureas and polyureas from simple feedstocks like methanol (B129727) and amines, avoiding the use of toxic reagents such as phosgene (B1210022) or isocyanates. rsc.orgacs.org While this compound itself is a product, the study of these reactions provides insight into catalytic pathways where urea-like structures are formed.

The general mechanism, often catalyzed by pincer complexes of metals like manganese, ruthenium, or iron, involves several steps: rsc.orgacs.orgresearchgate.net

Methanol Dehydrogenation : The metal catalyst dehydrogenates methanol to form formaldehyde (B43269). rsc.orgacs.org

Formamide (B127407) Synthesis : The resulting formaldehyde undergoes dehydrogenative coupling with an amine to produce a formamide intermediate. acs.org

Urea Formation : The formamide then couples with another amine equivalent, via dehydrogenation, to yield the final urea derivative, with H₂ as the sole byproduct. rsc.orgacs.org

This catalytic cycle represents a sustainable pathway for producing various urea derivatives. For instance, iron-pincer catalysts have been used for the selective synthesis of symmetric ureas from methanol and primary amines. rsc.org Similarly, ruthenium-pincer catalysts enable the direct synthesis of polyureas from the dehydrogenative coupling of diamines and methanol. rsc.org

Supramolecular Catalysis and Recognition

The urea group is an excellent functional motif for supramolecular chemistry because it contains both hydrogen bond donors (N-H) and acceptors (C=O) in a well-defined, planar geometry. researchgate.net This allows for the formation of strong and directional hydrogen bonds, which are the basis for molecular recognition and the construction of self-assembling supramolecular structures. researchgate.netresearchgate.net

Derivatives containing urea or bis-urea moieties have been extensively used as building blocks for supramolecular polymers and gels. researchgate.net The molecular recognition capability of the ureido group has also been harnessed to develop catalytic systems. researchgate.net In these systems, the urea group acts as a recognition site, binding a substrate through hydrogen bonds and orienting it for a subsequent chemical reaction. This is a key principle of supramolecular catalysis, where the host-guest interaction accelerates or controls a reaction. nih.gov

For example, a self-assembled molecular prism decorated with urea groups has been shown to function as a heterogeneous catalyst in water for Michael and Diels-Alder reactions. nih.gov The urea moieties inside the prism's cavity can bind guest molecules through hydrogen bonding, facilitating the reaction. nih.gov

Furthermore, the urea moiety is a cornerstone of anion recognition chemistry. researchgate.netacs.org Receptors containing urea groups can selectively bind anions through cooperative hydrogen bonding, which can be coupled with coordination to a metal center to enhance binding affinity and selectivity. acs.org This host-guest chemistry is fundamental to designing sensors and catalysts that operate through specific molecular recognition events. researchgate.netnih.gov

Hydrogen Bonding Networks in Urea Organocatalysis

Urea and its derivatives are a cornerstone of organocatalysis, primarily acting through hydrogen bond donation. mdpi.comresearchgate.net The two N-H groups of the urea moiety can form a stable, pseudo-cyclic conformation when interacting with a suitable anion or a molecule with a partially negative heteroatom. researchgate.net This interaction is fundamental to their catalytic activity.

In bifunctional organocatalysis, derivatives of this compound can be designed to include both a hydrogen-bond donating urea group and an amine unit, which can activate substrates through different mechanisms simultaneously. For instance, N-sulfinyl-N'-(pyrrolidinylmethyl)urea catalysts employ the pyrrolidine (B122466) unit for enamine activation of carbonyl compounds, while the urea moiety activates nitroalkenes via hydrogen bonding. beilstein-journals.org This dual activation mode is a powerful strategy in asymmetric synthesis. beilstein-journals.org The design of such catalysts is inspired by natural systems, like proline catalysis, where a carboxylic acid group assists as a hydrogen-bond donor. beilstein-journals.org

A significant challenge in urea-based organocatalysis is the tendency of urea molecules to self-associate through hydrogen bonds, which can reduce their catalytic efficiency. mdpi.com Research has shown that this self-aggregation can be disrupted by using external Brønsted acids. The acid interacts with the urea catalyst, breaking up the aggregates and potentially forming a more acidic and rigid catalytic complex, thereby enhancing its performance. mdpi.com While thiourea-based catalysts are often more common due to the higher acidity of their N-H protons and a lower tendency to self-aggregate, strategies to activate urea catalysts highlight their untapped potential in the field. mdpi.com

Anion Recognition and Coordination Chemistry

The ability of the urea group to act as a strong hydrogen-bond donor makes it an excellent motif for the design of synthetic receptors for anions. nih.govresearchgate.net Urea-based receptors offer directional binding sites that can form complementary interactions with the oxygen atoms of oxoanions or bifurcated hydrogen bonds with spherical halides. researchgate.net The development of these receptors is a significant area of supramolecular chemistry, with applications in sensing, extraction, and transport of anions. nih.govresearchgate.net

Derivatives of this compound can be incorporated into more complex structures, such as ditopic tripodal ligands, to create sophisticated anion recognition systems. In one such system, a ligand incorporating a urea group was complexed with copper(II) and zinc(II) ions. acs.orgnih.gov These metal complexes demonstrated cooperative anion binding, where the anion interacts simultaneously with the metal center and the urea moiety through hydrogen bonds. acs.orgnih.gov The mode of interaction was found to be dependent on the anion's shape and size. For example, sulfate (B86663) (SO₄²⁻) and chloride (Cl⁻) ions bind through a cooperative mechanism involving both the metal and urea group. acs.orgnih.gov In contrast, anions like nitrate (B79036) (NO₃⁻) form complexes where one anion coordinates to the metal and a second anion interacts with the urea group via hydrogen bonding. acs.orgnih.gov

Spectrophotometric titrations of the copper(II) complex revealed a high affinity for a range of anions, as detailed in the table below.

| Anion | Binding Affinity (log K₁₁) | Reference |

|---|---|---|

| MeCO₂⁻ | > 7 | acs.orgnih.gov |

| Cl⁻ | > 7 | acs.orgnih.gov |

| NO₂⁻ | > log K₁₁ < 7 | acs.orgnih.gov |

| H₂PO₄⁻ | > log K₁₁ < 7 | acs.orgnih.gov |

| Br⁻ | > log K₁₁ < 7 | acs.orgnih.gov |

| HSO₄⁻ | > log K₁₁ < 7 | acs.orgnih.gov |

| NO₃⁻ | < 2 | acs.orgnih.gov |

This table summarizes the anion binding affinities for a Cu(II) complex with a ditopic tripodal ligand containing a urea group. The binding constant (K₁₁) indicates the strength of the interaction. acs.orgnih.gov

Metal-Coordination Assisted Self-Assembly

The integration of metal coordination with the hydrogen-bonding capabilities of urea moieties allows for the construction of complex, self-assembled supramolecular architectures. researchgate.net This strategy, known as coordination-driven self-assembly, uses metal ions as templates or nodes to direct the organization of ligands containing urea groups.

For example, ligands featuring urea groups attached to bipyridine units can assemble into different structures depending on the metal ion used. With divalent metal ions, they can form mono-nuclear complexes where the metal is bound by the nitrogen donors, and the urea groups interact with counter-anions. grafiati.com With monovalent metal ions, the same ligand can form a dinuclear double helicate, with the anions again interacting with the urea hydrogens, leading to polymeric assemblies in the solid state. grafiati.com

This approach allows for the creation of intricate structures such as helicates and tetrahedral cages. researchgate.net The metal-ligand interaction can pre-organize the urea binding sites, enhancing their affinity and selectivity for specific anions. In some cases, the anion itself can become an integral part of the self-assembled structure, bridging metal centers within a dinuclear helicate, for instance. grafiati.com This interplay between metal coordination and hydrogen bonding provides a powerful tool for creating functional materials and receptors.

Biomimetic Catalysis and Enzyme Studies

The structural similarity of this compound to urea makes it and its derivatives ideal candidates for studying and inhibiting urease, a nickel-containing metalloenzyme. nih.gov

Interactions with Urease Enzymes

Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate (B1207046), a reaction that can have detrimental effects in medicine and agriculture by causing a rapid increase in local pH. nih.govusda.gov The inhibition of urease is therefore of significant interest. nih.govresearchgate.net

The design of effective urease inhibitors often relies on a structure-based approach, utilizing the known crystal structures of the enzyme's active site. nih.govresearchgate.net The active site contains a dinuclear nickel center, which is crucial for catalysis. researchgate.net Inhibitors are designed to interact with these nickel ions and/or key amino acid residues.

A primary design strategy involves creating transition-state analogues. Since the enzymatic hydrolysis of urea proceeds through a tetrahedral intermediate, compounds that mimic this state are potent inhibitors. nih.gov N-substituted derivatives of aminomethylphosphonic and P-methyl-aminomethylphosphinic acids are examples of this approach. nih.govresearchgate.net Another strategy explores extended transition-state scaffolds, such as bis(aminomethyl)phosphinic acid, to create even more effective inhibitors. nih.gov Molecular modeling is a critical tool in this process, helping to understand the pharmacophore requirements of the active site and to predict the binding modes of potential inhibitors. nih.gov These studies allow for the rational design of molecules that can form strong interactions, such as binding to the nickel ions and forming hydrogen bonds with residues like Ala170 and Ala366. nih.gov

Derivatives of this compound and related compounds inhibit urease through several mechanisms. Many act as competitive, reversible inhibitors, competing with urea for binding to the active site. nih.gov The inhibitory potency of these compounds can be finely tuned by modifying their chemical structure. For example, methylation of the nitrogen atom in aminomethanephosphonic and aminomethane-P-methylphosphinic acids was shown to significantly increase their inhibitory activity against urease. nih.gov

Molecular modeling and kinetic studies have provided detailed insights into these interactions. Potent inhibitors based on a bis(aminomethyl)phosphinic acid scaffold, for instance, are believed to bind with their phosphinate group bridging the two nickel ions in the active site, while their amine groups form hydrogen bonds with nearby alanine (B10760859) residues. nih.gov Other classes of inhibitors, such as those based on a 1,2-benzisoselenazol-3(2H)-one scaffold, have been shown to interact covalently with a key cysteine residue (Cys322) in the active site in addition to binding the nickel ions. nih.govresearchgate.net

The table below presents the inhibitory constants (Kᵢ) for several N-substituted aminophosphonic and aminophosphinic acid derivatives against bacterial urease, illustrating the impact of structural modifications on inhibitory potency.

| Compound Type/Derivative | Inhibitor | Inhibition Constant (Kᵢ) in µM | Reference |

|---|---|---|---|

| Aminomethanephosphonic acid | Parent molecule | 314 | nih.gov |

| Aminomethanephosphonic acid | N-methyl derivative | 62 | nih.gov |

| Aminomethanephosphonic acid | N,N-dimethyl derivative | 13 | nih.gov |

| Aminomethane-P-methylphosphinic acid | Parent molecule | 340 | nih.gov |

| Aminomethane-P-methylphosphinic acid | N-methyl derivative | 1.1 | nih.gov |

| Aminomethane-P-methylphosphinic acid | N,N-dimethyl derivative | 0.62 | nih.gov |

| Bis(aminomethyl)phosphinic acid | Aminomethyl(N-n-hexylaminomethyl)phosphinic acid | 0.108 | nih.gov |

This table shows the Kᵢ values for various inhibitors against urease from Bacillus pasteurii or Sporosarcina pasteurii. A lower Kᵢ value indicates a more potent inhibitor. nih.govnih.gov

Advanced Characterization and Analytical Methodologies for N Aminomethyl Urea

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of N-(Aminomethyl)urea, offering insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. ipb.pt

¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in the molecule. For this compound, specific signals corresponding to the aminomethyl (-CH₂NH₂) and urea (B33335) (-NHCONH₂) protons would be expected. The chemical shifts, signal integrations, and coupling patterns provide definitive evidence for the compound's structure. arkat-usa.orgrsc.org For instance, in derivatives, the chemical shifts of protons adjacent to the urea or aminomethyl group can confirm the points of substitution. rsc.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. arkat-usa.org The spectrum of this compound would show distinct peaks for the carbonyl carbon of the urea group and the methylene (B1212753) carbon of the aminomethyl group. The chemical shift of the carbonyl carbon is particularly characteristic of the urea moiety. rsc.org Combining ¹H and ¹³C NMR data allows for a complete assignment of the molecule's covalent framework. osf.io

¹⁹F NMR: While not directly applicable to the parent this compound, ¹⁹F NMR is crucial for characterizing fluorinated derivatives. researchgate.net If a fluorine-containing group were introduced, ¹⁹F NMR would provide information on the number and chemical environment of the fluorine atoms, confirming the success of the derivatization.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity between protons and carbons, further solidifying the structural assignment, especially in more complex derivatives. ipb.ptemerypharma.com

Table 1: Representative NMR Data for Urea Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 5.7 - 6.5 | Singlet/Multiplet | -NH₂ (unsubstituted amide) |

| ¹H | 4.2 - 4.4 | Singlet/Triplet | -CH₂- (adjacent to N) |

| ¹³C | ~158 | Singlet | C=O (urea carbonyl) |

| ¹³C | ~40 | Singlet | -CH₂- (aminomethyl) |

| Note: Specific chemical shifts can vary based on solvent and substitution. |

Mass Spectrometry (MS) Techniques (MALDI-TOF/TOF, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its mass-to-charge ratio (m/z). osha.govmdpi.com Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are particularly useful as they minimize fragmentation during the ionization process, allowing for the clear observation of the molecular ion. creative-proteomics.com

MALDI-TOF/TOF: In this technique, the sample is co-crystallized with a matrix and irradiated with a laser, leading to desorption and ionization. mdpi.com The time-of-flight (TOF) analyzer then separates ions based on their m/z. MALDI-TOF is well-suited for determining the molecular weight of this compound with high accuracy. creative-proteomics.com Tandem mass spectrometry (TOF/TOF) allows for the selection of the molecular ion and its subsequent fragmentation, providing valuable structural information. researchgate.netumich.edu The fragmentation pattern can help to confirm the connectivity of the aminomethyl and urea moieties. researchgate.net

ESI-MS: Electrospray ionization is another soft ionization method where a high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. creative-proteomics.com ESI-MS is also highly effective for determining the molecular weight of this compound and its derivatives. osha.gov The resulting mass spectra can be used to confirm the elemental composition of the molecule.

The fragmentation patterns observed in MS/MS experiments are crucial for structural confirmation. For this compound, characteristic fragments would arise from the cleavage of the C-N bonds, providing evidence for the aminomethylurea backbone. researchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₂H₇N₃O | - |

| Molecular Weight | 89.10 g/mol | Computed |

| Monoisotopic Mass | 89.05891 g/mol | Computed |

| Primary Fragmentation Pathways | Cleavage of C-N bonds | MS/MS |

| Data sourced from PubChem CID 440999. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. sci-hub.se For this compound, the IR spectrum provides clear evidence for its key structural features.

The primary functional groups and their expected absorption regions are:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com The urea moiety also contributes to N-H stretching in this region.

C=O Stretching: The carbonyl group of the urea is expected to show a strong absorption band, typically in the range of 1680-1630 cm⁻¹. libretexts.org

N-H Bending: The bending vibration of the primary amine is observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibrations for the C-N bonds of both the aliphatic amine and the urea are expected in the 1335-1020 cm⁻¹ range. orgchemboulder.com

The presence and position of these characteristic peaks in the IR spectrum serve as a quick and reliable method for confirming the presence of the aminomethyl and urea functional groups in the synthesized compound. arkat-usa.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine & Urea) | Stretch | 3400 - 3250 | Medium - Strong |

| C=O (Urea) | Stretch | 1680 - 1630 | Strong |

| N-H (Amine) | Bend | 1650 - 1580 | Medium |

| C-N | Stretch | 1335 - 1020 | Medium - Weak |

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. scielo.br It is routinely used to determine the purity of synthesized this compound and to monitor the progress of the reaction by tracking the consumption of reactants and the formation of the product. osha.govdnacih.comnih.govbridgewater.edu

For the analysis of urea and its derivatives, reversed-phase HPLC is a common approach. osha.govdnacih.com However, due to the high polarity of this compound, derivatization might be necessary to enhance its retention on a nonpolar stationary phase. agriculturejournals.cz Alternatively, hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography could be employed for direct analysis. researchgate.net

By developing a suitable HPLC method, the purity of a sample can be accurately determined by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. During synthesis, aliquots of the reaction mixture can be periodically analyzed to follow the disappearance of starting materials and the appearance of the product, allowing for the optimization of reaction conditions. nih.gov

X-ray Diffraction for Solid-State Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. drawellanalytical.com By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the precise coordinates of each atom in the unit cell can be determined. rsc.orgscilit.com

For this compound, single-crystal X-ray diffraction (SCXRD) would provide a detailed picture of its molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. americanpharmaceuticalreview.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal.

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used. americanpharmaceuticalreview.comrsc.org While not providing the same level of detail as SCXRD, PXRD is a powerful tool for identifying the crystalline form (polymorph) of this compound and for assessing its phase purity. americanpharmaceuticalreview.com The diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

The structural information obtained from X-ray diffraction is complementary to the data from spectroscopic techniques and is essential for a complete characterization of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. For this compound, this process is crucial for verifying its empirical and molecular formula, C₂H₇N₃O, thus confirming the purity and identity of a synthesized sample. nih.govchemspider.com The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and often other elements like oxygen (O) and sulfur (S).

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. elementallab.co.uk In this procedure, a precisely weighed sample of the compound is burned in an excess of oxygen at high temperatures, typically around 1000°C. elementallab.co.uk This combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. elementallab.co.ukvelp.com These resulting gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector. elementallab.co.ukvelp.com The mass of each element in the original sample can then be calculated from the masses of the combustion products.

The verification of a compound's structure and composition is a standard procedure in synthetic chemistry, as demonstrated in studies of various aminomethyl derivatives and other complex organic molecules. tandfonline.comresearchgate.net While specific experimental data for this compound is not broadly published, the theoretical elemental composition can be calculated from its molecular formula. This theoretical data serves as a benchmark against which experimental results would be compared to confirm a successful synthesis.

Below is the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Molar Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 2 | 24.02 | 26.97 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 7.94 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 47.18 |

| Oxygen | O | 16.00 | 1 | 16.00 | 17.96 |

| Total | | | | 89.12 | 100.00 |

For comparative purposes, the elemental analysis data for the parent compound, Urea, is presented below. The close agreement between theoretical and experimental values for urea demonstrates the accuracy of the CHN analysis technique. velp.com

Table 2: Comparison of Theoretical and Experimental Elemental Analysis of Urea

| Element | Theoretical % | Average Experimental %* | Relative Standard Deviation (%)* |

|---|---|---|---|

| Carbon | 20.00 | 20.16 | 0.72 |

| Hydrogen | 6.71 | 6.88 | 0.32 |

| Nitrogen | 46.65 | 46.25 | 0.61 |

*Data from analysis of a urea sample using a micro elemental analyzer. velp.com

The comparison of experimentally determined percentages of C, H, and N with the calculated theoretical values allows chemists to ascertain the purity of the this compound sample. Significant deviations from the theoretical percentages would indicate the presence of impurities, residual solvents, or an incorrect structure.

Theoretical and Computational Chemistry of N Aminomethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for exploring the intrinsic properties of molecules. For N-(aminomethyl)urea, these calculations can elucidate its electronic structure, stability, and propensity for chemical reactions.

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules in chemistry and physics. researchgate.net It is employed to investigate geometric and electronic properties with a good balance between accuracy and computational cost. researchgate.netmdpi.com For a molecule like this compound, DFT calculations can determine the optimized molecular geometry, electron density distribution, and molecular electrostatic potential (MEP).

The MEP map is particularly useful for predicting reactivity, as it visualizes the charge distribution and identifies electrophilic and nucleophilic sites. gjesr.com Regions of negative potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen, indicate sites susceptible to electrophilic attack. gjesr.com Conversely, regions of positive potential, often around hydrogen atoms, suggest sites for nucleophilic attack. gjesr.com DFT calculations also provide values for atomic charges, which further quantify the electronic environment of each atom within the molecule. This information is critical for predicting how this compound will interact with other reagents. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and molecular interactions. gjesr.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter for characterizing molecular stability and reactivity. researchgate.net A small energy gap implies high chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. gjesr.com From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net While specific DFT calculations for this compound are not widely published, the table below illustrates the types of parameters that would be derived from such an analysis.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability mdpi.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron gjesr.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added gjesr.com |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution mdpi.comresearchgate.net |

| Chemical Softness (S) | 1 / η | Measure of polarizability researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons mdpi.com |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Modeling and Simulation

Molecular modeling and simulations are powerful techniques for studying the dynamic behavior of molecules, including their conformational preferences and spectroscopic characteristics.

This compound possesses several rotatable single bonds, allowing it to adopt multiple conformations. Conformational analysis is critical for understanding its structure-property relationships, as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. nih.gov Computational studies on various urea (B33335) derivatives have shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. mdpi.comnih.govcapes.gov.br

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. nih.gov These simulations model the atomic motions of the molecule, providing insights into its flexibility, the stability of different conformers, and the energy barriers for interconversion between them. nih.govnih.gov Such studies can reveal the most populated conformations in different environments, such as in the gas phase or in a solvent.

Computational chemistry provides reliable methods for predicting various spectroscopic parameters. mdpi.com DFT calculations are widely used to compute vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net

The prediction of spectroscopic data serves two main purposes: it aids in the interpretation and assignment of experimental spectra, and it allows for the structural elucidation of compounds. mdpi.comacs.org By comparing the calculated spectra of potential isomers or conformers with experimental data, the most likely structure can be identified. researchgate.netmdpi.com For this compound, theoretical calculations would predict the characteristic vibrational modes of the urea backbone, the aminomethyl group, and the N-H and C=O stretching frequencies. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to help assign peaks in the experimental NMR spectra. mdpi.com

| Spectroscopic Technique | Predicted Parameters | Purpose |

|---|---|---|

| FT-IR Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | Assignment of functional group vibrations (e.g., C=O, N-H, C-N) researchgate.net |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹), Activities | Complementary vibrational data to FT-IR researchgate.net |

| NMR Spectroscopy | Chemical Shifts (ppm) for ¹H, ¹³C, ¹⁵N | Structural confirmation and assignment of atomic connectivity mdpi.comcapes.gov.br |

| UV-Vis Spectroscopy | Electronic Transitions (λmax), Oscillator Strengths | Analysis of electronic structure and conjugation researchgate.netresearchgate.net |

Conformational Analysis and Molecular Dynamics Studies

Mechanistic Computational Studies

Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing detailed, atomistic-level insights that are often inaccessible through experimental methods alone. nih.govresearchgate.net For this compound, mechanistic studies could explore its formation, decomposition, or reactions with other molecules.

Such studies typically involve mapping the potential energy surface of a reaction. This is achieved by identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. nih.gov

For example, a computational study on the synthesis of urea from ammonia (B1221849) and carbon dioxide elucidated several possible pathways, showing that the dehydration of an ammonium (B1175870) carbamate (B1207046) intermediate is the rate-determining step. nih.gov Similar computational approaches could be applied to understand the hydrolysis of this compound, identifying whether the reaction proceeds through a concerted or stepwise mechanism and how solvent molecules might participate in the process. researchgate.net These mechanistic insights are valuable for optimizing reaction conditions and designing new chemical processes. rsc.org

Elucidation of Reaction Pathways and Transition States

Detailed computational studies elucidating the specific reaction pathways and transition states for the synthesis or degradation of this compound are not extensively documented in current research literature. General mechanisms for the decomposition of urea and the synthesis of substituted ureas have been explored computationally, often involving isocyanate intermediates or catalytic dehydrogenative coupling. acs.orgnih.gov For instance, the thermal decomposition of urea derivatives is theorized to proceed through four-center pericyclic reactions to yield isocyanates and amines.

In a relevant context, this compound is known to be an intermediate in the enzymatic hydrolysis of methylenediurea (B89379). beilstein-institut.de The enzyme, methylenediurea aminohydrolase, catalyzes the conversion of methylenediurea into this compound, which is then suggested to undergo spontaneous hydrolysis to form N-(hydroxymethyl)urea and ammonia. beilstein-institut.de However, specific computational data, such as the energy barriers and transition state geometries for these particular reaction steps involving this compound, have not been detailed in the available literature.

To illustrate the type of data generated in such studies, the table below conceptualizes the parameters that would be calculated for a hypothetical reaction pathway, such as the hydrolysis of this compound.

Table 1: Hypothetical Calculated Parameters for a Reaction Pathway of this compound

| Reaction Step | Reactant Complex (RC) Energy (kJ/mol) | Transition State (TS) Energy (kJ/mol) | Activation Energy (ΔG‡) (kJ/mol) | Product (P) Energy (kJ/mol) |

|---|---|---|---|---|

| Step 1: Nucleophilic attack of water on carbonyl C | 0 (Reference) | Data not available | Data not available | Data not available |

| Step 2: Proton transfer and C-N bond cleavage | Data not available | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific computational data for this compound are not available in the searched literature.

Exploration of Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound features multiple sites capable of participating in strong intermolecular interactions, particularly hydrogen bonds. The urea moiety contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a strong hydrogen bond acceptor. mdpi.com Additionally, the terminal aminomethyl group (-CH₂NH₂) provides two more N-H donors and a nitrogen atom that can act as a hydrogen bond acceptor.

These features allow this compound to form extensive hydrogen bond networks with itself (self-assembly) or with solvent molecules like water. researchgate.netresearchgate.net Computational studies on urea have shown that its ability to form robust hydrogen bonds is central to its chemical behavior in solution and in the solid state. researchgate.netmdpi.com For this compound, these interactions would be critical in determining its solubility, crystal packing, and interactions with biological macromolecules.

Despite its clear potential for forming complex hydrogen-bonded structures, specific computational studies that quantify the intermolecular interaction energies or model the self-assembly of this compound are not found in the reviewed literature. Such studies would typically involve methods like Density Functional Theory (DFT) with corrections for dispersion to calculate the binding energies of dimers or larger clusters.

Table 2: Computed Properties of this compound Relevant to Intermolecular Interactions

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 89.10 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 3 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Polar Surface Area | 81.1 Ų | PubChem nih.gov |

| XLogP3 | -2.0 | PubChem nih.gov |

Note: These values are computed properties and indicate a high potential for hydrogen bonding and hydrophilicity.

Modeling of Binding Modes in Host-Guest Systems or Enzyme Active Sites

This compound has been identified in the literature as a small molecule activator of the human Follicle-Stimulating Hormone Receptor (hFSHR), exhibiting an EC50 value of 1.2 nM. epdf.pub This potent biological activity strongly implies a specific and high-affinity binding interaction with the receptor's active or allosteric site.

Modeling the binding mode of a ligand like this compound within an enzyme or receptor active site is a key application of computational chemistry. These studies, often employing molecular docking and molecular dynamics (MD) simulations, aim to predict the ligand's conformation and orientation and to identify the specific intermolecular interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals contacts—that stabilize the complex. mdpi.com

While the biological activity of this compound is reported, detailed computational studies that visualize and analyze its binding mode within the hFSHR or any other host-guest system are not available in the searched scientific literature. epdf.pubunimi.it In contrast, detailed modeling studies have been published for structurally related urea derivatives, such as N-(1-adamantyl)-N′-(4-guanidinobenzyl)urea, where X-ray crystallography and computational analysis revealed a surprising binding mode in the active site of the urokinase-type plasminogen activator. pnas.orgpnas.org The absence of similar public data for this compound represents a gap in the understanding of its mechanism of action at a molecular level.

Table 3: Conceptual Data from a Docking Study of this compound into a Receptor Active Site

| Interacting Residue (Receptor) | Interacting Atom (Ligand) | Interaction Type | Distance (Å) |

|---|---|---|---|

| e.g., Aspartic Acid (ASP) | e.g., Amine (NH₂) | Hydrogen Bond | Data not available |

| e.g., Glutamine (GLN) | e.g., Carbonyl (C=O) | Hydrogen Bond | Data not available |

| e.g., Tyrosine (TYR) | e.g., Aminomethyl | van der Waals | Data not available |

Note: This table is illustrative of the expected output from a molecular docking simulation. Specific data for this compound were not found.

Applications of N Aminomethyl Urea in Materials Science and Industrial Processes

Polymer and Resin Chemistry

The presence of reactive sites—the primary amine (-NH2) and the urea (B33335) (-NH-CO-NH2)—on the N-(Aminomethyl)urea molecule makes it a candidate for polymerization and resin formation. These groups can participate in various reactions to form the backbones of polymers or to act as cross-linking agents.

Polyurea Synthesis and Functionalization

Polyureas are a class of elastomers and thermosetting polymers formed through the step-growth polymerization of a diisocyanate with a diamine. The resulting urea linkage (-NH-CO-NH-) provides high strength and thermal stability to the material. tecnopolgroup.comsphinxsai.com

Given its structure, this compound could theoretically act as the amine component in polyurea synthesis. The primary amine group is capable of reacting with an isocyanate group (-NCO) to form a urea linkage. If reacted with a diisocyanate, the this compound could be incorporated into a polymer chain. While direct synthesis of polyureas using this compound as the primary monomer is not extensively documented, the principle is well-established with other diamines. For instance, bio-based polyureas have been synthesized using 2,5-bis(aminomethyl)furan, a diamine, in reaction with various diisocyanates. rsc.org This demonstrates the feasibility of using aminomethyl groups to build polyurea backbones.

The general reaction for polyurea formation is as follows: Isocyanate + Diamine → Polyurea

A proposed reaction involving this compound would see its primary amine attacking the electrophilic carbon of the isocyanate. The existing urea group on this compound could further influence the polymer's properties, such as its hydrophilicity and potential for hydrogen bonding, which in turn affects mechanical properties like flexibility and hardness. sphinxsai.com

Precursors for Resins and Related Polymeric Materials

Amino resins are thermosetting polymers created by the reaction of an aldehyde, most commonly formaldehyde (B43269), with compounds containing amino (-NH2) groups. resitan.net Urea-formaldehyde (UF) resins are the most common type, valued for their low cost, high reactivity, and the hard, colorless, and heat-resistant nature of the cured product. cnrs.fr

The synthesis of UF resins involves two main stages:

Methylolation (Addition): Formaldehyde adds to the amino groups of urea to form methylol derivatives.

Condensation: These methylol groups then react with other urea or methylol groups to form methylene (B1212753) (-CH2-) or ether (-CH2-O-CH2-) bridges, leading to a cross-linked three-dimensional network.

This compound is a strong candidate as a precursor for aminoplast resins due to its hybrid structure. It contains both the urea moiety and a primary aminomethyl group, both of which are reactive toward formaldehyde. This could lead to the formation of a highly cross-linked and potentially more complex resin structure compared to using urea alone. While specific industrial use of this compound for this purpose is not widely reported, its chemical structure fits the profile of an aminoplast resin precursor, similar to urea, melamine, and benzoguanamine. resitan.netmdpi.com

Integration into Silicon-Based Materials

The incorporation of silicon into polymer structures can impart unique properties, such as improved thermal stability, photodegradability, and flexibility. Research into silicon-containing ureas has explored the synthesis and properties of N-(silylmethyl)ureas. researchgate.netresearchgate.net These compounds feature a silicon atom attached to the nitrogen of the urea group via a methylene bridge.

For example, novel N-isopropyl-N',N'-dimethyl-N-(silylmethyl)ureas have been synthesized and characterized. researchgate.net In some cases, such as with (trifluorosilyl)methyl-containing ureas, an intramolecular dative bond can form between the carbonyl oxygen and the silicon atom, creating a chelated structure. researchgate.net

These silicon-containing urea derivatives can be used as monomers or precursors for more complex materials. For instance, N-phenyl aromatic polyureas containing bis[(N,N'-diphenylureylene)methyl]silane units have been synthesized. These polymers demonstrated significantly higher photodegradability compared to similar polymers lacking the silyl (B83357) unit, making them potential materials for applications like photolithography. researchgate.net

While these examples involve the synthesis of ureas with silylmethyl groups rather than the direct integration of this compound into a silicon matrix, they highlight the synergy between urea and silicon chemistry in creating functional polymers.

Surface Chemistry and Corrosion Inhibition

Urea and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the electrochemical processes of corrosion. researchgate.netnsc.ru

Adsorption Mechanisms of this compound Derivatives on Metal Surfaces

The effectiveness of urea-based inhibitors stems from the presence of heteroatoms like nitrogen and oxygen, which have lone pairs of electrons. researchgate.net These electrons can be shared with the vacant d-orbitals of metal atoms, leading to the formation of a coordinate covalent bond (chemisorption). The inhibitor molecules can also be physically adsorbed onto the surface through electrostatic interactions (physisorption).

The adsorption process is influenced by several factors:

Molecular Structure: The presence of functional groups and π-electrons (e.g., in aromatic rings) can enhance adsorption. researchgate.net

Inhibitor Concentration: Generally, as the concentration of the inhibitor increases, so does the surface coverage, leading to higher inhibition efficiency up to a certain point. nsc.rugoogle.com

Temperature and Corrosive Medium: The stability of the adsorbed layer and the mode of adsorption can be affected by temperature and the specific corrosive environment. rsc.org

Studies on various urea derivatives have shown that their adsorption often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the metal surface. researchgate.netnsc.ru The adsorption of this compound would be expected to occur via its nitrogen and oxygen atoms, with the aminomethyl group providing an additional site for interaction with the metal surface.

Physicochemical Principles of Corrosion Inhibition by Urea Derivatives

The primary principle behind corrosion inhibition by urea derivatives is the formation of a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive medium and impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. resitan.netncsu.edu

Research on compounds like bis-phenylurea-based aliphatic amine (BPUA) has demonstrated significant corrosion inhibition for carbon steel in HCl solution. researchgate.net The inhibition efficiency is a key parameter used to quantify performance.

Table 1: Performance of Selected Urea Derivatives as Corrosion Inhibitors

| Inhibitor | Metal | Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| Bis-phenylurea aliphatic amine (BPUA) | Carbon Steel | 1.0 M HCl | 50 mg/L | 25 | 95.1 | researchgate.net |

| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 0.005 M | 60 | ~99 | researchgate.net |

| Pyridine-carbamide (MS31) | Carbon Steel | 1 M HCl | 200 mg/L | 25 | 97.1 | google.comrsc.org |

The nature of the adsorption can be elucidated by calculating the Gibbs free energy of adsorption (ΔG°ads). Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. nsc.ru Many urea derivatives exhibit a mixed-mode adsorption involving both physisorption and chemisorption.

Table 2: Thermodynamic Data for Adsorption of a Urea Derivative

| Inhibitor | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Type | Reference |

|---|

These principles, while studied for various complex urea derivatives, would apply to this compound, whose structure contains the necessary heteroatoms to facilitate adsorption and form a protective layer on metal surfaces.

Advanced Chemical Process Development

Sustainable Synthetic Routes

The synthesis of this compound and related urea derivatives is shifting towards more sustainable and environmentally benign methodologies, moving away from conventional routes that employ hazardous reagents. acs.orgchemrxiv.org Traditional methods for producing ureas often involve toxic starting materials such as phosgene (B1210022), (di)isocyanates, azides, or carbon monoxide. acs.orgchemrxiv.orgnih.govacs.org Modern green chemistry approaches focus on atom-economical reactions that utilize less toxic reagents and generate minimal waste. acs.org

A prominent sustainable strategy is the catalytic dehydrogenative coupling of alcohols (specifically methanol) and amines. acs.orgnih.gov This approach is highly atom-economic, as it uses readily available starting materials and liberates hydrogen gas as the only byproduct. acs.orgorganic-chemistry.org The reaction is often catalyzed by pincer complexes of various metals. While initial developments utilized precious metals like ruthenium, recent research has focused on more desirable earth-abundant metals such as iron and manganese. acs.orgnih.govrsc.org

The mechanism for this catalytic process typically involves a stepwise pathway:

Methanol (B129727) Dehydrogenation : The metal catalyst facilitates the dehydrogenation of methanol to form formaldehyde in situ. acs.orgchemrxiv.orgnih.gov

Formamide (B127407) Formation : The highly reactive formaldehyde is then trapped by an amine, leading to the formation of a formamide intermediate. acs.orgnih.govrsc.org

Urea Formation : The formamide undergoes further dehydrogenation, catalyzed by the metal complex, to create a transient isocyanate intermediate. This isocyanate then reacts with another amine molecule to yield the final urea derivative. nih.govrsc.org

This process is directly applicable to the conceptual synthesis of this compound, which is structurally a condensation product of urea and formaldehyde. Other green methods include the direct use of carbon dioxide (CO2) as a non-toxic C1 building block, which can react with amines to form ureas, often under mild conditions. acs.orgorganic-chemistry.org

| Catalyst Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|

| Manganese Pincer Complex | Amines + Methanol | Uses earth-abundant metal, avoids toxic reagents, H₂ is the only byproduct. | acs.orgchemrxiv.org |

| Iron Pincer Complex | Amines + Methanol or Formamides + Amines | First base-metal catalyst for this reaction, high selectivity, good yields. | nih.govrsc.org |

| Ruthenium Pincer Complex | Amines + Methanol | Highly atom-economical, operates without additives like bases or oxidants. | organic-chemistry.orgrsc.org |

| CO₂-Based Systems | Amines + CO₂ | Utilizes a renewable and non-toxic C1 source, can operate under mild conditions. | acs.org |

Role in Nitrogen Fixation and Cycling Processes

This compound does not participate in nitrogen fixation, which is the chemical process of converting atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃). Instead, its significance lies within the broader soil nitrogen cycle, specifically in the management and stabilization of applied nitrogen fertilizers. cropnutrition.com this compound is a simple form of urea-formaldehyde (UF), a class of compounds widely used as slow-release and stabilized nitrogen fertilizers. mdpi.comnih.govagriscigroup.usresearchgate.net

When standard urea is applied to soil, it is rapidly hydrolyzed by the urease enzyme into ammonium (B1175870) (NH₄⁺). lebanonturf.comyoutube.com This process can lead to significant nitrogen loss through the volatilization of ammonia gas, especially in alkaline soils. fertilizer.orgunl.edu The resulting ammonium is then converted by soil microbes into nitrate (B79036) (NO₃⁻) through nitrification. lebanonturf.comkochagronomicservices.compurdue.edu While nitrate is readily available to plants, it is also highly mobile in soil and susceptible to loss through leaching, which can contaminate groundwater. unl.edukochagronomicservices.com

Stabilized nitrogen products containing this compound and other urea-formaldehyde condensation products address these inefficiencies. alliednutrients.com They function by slowing the rate of urea hydrolysis and subsequent nitrification. lebanonturf.comkochagronomicservices.com The chemical structure of these compounds is more complex than urea, making them less accessible to microbial enzymes. mdpi.comresearchgate.net The nitrogen is released gradually as soil microbes break down these molecules over an extended period, which can last for several weeks. agriscigroup.usalliednutrients.com This slow release mechanism ensures a steady supply of nitrogen that is better synchronized with crop demand, enhancing nitrogen use efficiency and reducing environmental losses. nih.govfertilizer.org

| Fertilizer Type | Primary Transformation Process | Primary Loss Mechanism | Release Profile | Reference |

|---|---|---|---|---|

| Standard Urea | Rapid enzymatic hydrolysis to ammonium, followed by nitrification to nitrate. | Ammonia volatilization; Nitrate leaching. | Quick release, often within days to two weeks. | agriscigroup.usunl.edu |

| This compound (as UF) | Slow microbial mineralization of urea-formaldehyde chains. | Losses are significantly reduced due to delayed hydrolysis and nitrification. | Slow/Controlled release, up to 90 days or more. | agriscigroup.usalliednutrients.com |

Development of Sorbents for Specific Ion Capture

The molecular structure of this compound, featuring both a urea group and a primary amine, makes it an effective chelating agent for capturing metal ions from aqueous solutions. google.commdpi.com The carbonyl oxygen and the nitrogen atoms in the molecule can act as donor atoms, forming coordination complexes with various metal ions. rjpbcs.comprimescholars.com This property has been exploited in the development of advanced sorbent materials for environmental remediation and resource recovery.

Researchers have created highly effective sorbents by functionalizing solid supports, such as mesoporous silica (B1680970) (SBA-15), chitosan, and other polymers, with this compound or similar urea-containing moieties. researchgate.netijcce.ac.irmdpi.comnih.gov These materials exhibit high adsorption capacities and selectivity for various heavy metal ions. The porous nature of the support material provides a large surface area for interaction, while the grafted functional groups actively bind the target ions. researchgate.net

The efficiency of these sorbents is often dependent on the pH of the solution. ijcce.ac.irmdpi.com At lower pH, protonation of the amine and urea groups can lead to electrostatic repulsion of metal cations, reducing adsorption. ijcce.ac.ir As the pH increases, these groups are deprotonated, making the lone pairs on the nitrogen and oxygen atoms available for chelation and leading to a significant increase in sorption capacity. mdpi.comfortunejournals.com Studies have demonstrated the successful removal of numerous toxic heavy metals, including lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), chromium (Cr⁶⁺), and rare earth elements like cerium (Ce³⁺). researchgate.netijcce.ac.irmdpi.com The strong binding affinity and high capacity of these urea-functionalized sorbents make them promising for treating industrial wastewater. ijcce.ac.irnih.gov

| Sorbent Material | Target Ion(s) | Max. Adsorption Capacity (qₘₐₓ) | Optimal pH | Reference |

|---|---|---|---|---|

| Urea-Functionalized SBA-15 | Pb(II) | 43.85 mg/g | 4.0 | researchgate.net |

| Urea-Functionalized SBA-15 | Cd(II) | 30.53 mg/g | 5.0 | researchgate.net |

| Urea-Functionalized SBA-15 | Cr(VI) | 26.83 mg/g | 2.5 | researchgate.net |

| SBA-15/di-Urea | Pb(II) | 147.0 mg/g | > 5.0 | ijcce.ac.ir |

| SBA-15/di-Urea | Cu(II) | 77.0 mg/g | > 5.0 | ijcce.ac.ir |

| Urea-Functionalized Magnetic Chitosan (MC-UR) | Ce(III) | 0.845 mmol/g | 5.0 | mdpi.com |

| Urea-Functionalized Activated Carbon | Sulfacetamide | 231.48 mg/g | ~6.0 | acs.org |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies and Green Chemistry Approaches

The synthesis of urea (B33335) derivatives, including N-(aminomethyl)urea, is an area of active research, with a strong emphasis on developing more sustainable and environmentally friendly methods. acs.orgacs.org Traditional routes often involve hazardous reagents like phosgene (B1210022) and isocyanates, prompting the exploration of greener alternatives. acs.orgnih.gov

One promising green chemistry approach is the use of microwave-assisted synthesis, which can lead to shorter reaction times, higher yields, and a reduction in the use of solvents. researchgate.net Another innovative strategy involves the catalytic dehydrogenative coupling of amines and methanol (B129727), utilizing earth-abundant metal catalysts such as manganese. acs.org This method is highly atom-economical, producing only hydrogen gas as a byproduct. acs.org

Researchers are also investigating the use of carbon dioxide as a C1 source for urea synthesis, which presents an environmentally benign alternative to phosgene. acs.org This can be achieved through the in-situ generation of isocyanates from carbamic acids, which are formed from the reaction of amines with CO2. acs.org The development of efficient catalysts for these transformations is a key focus.

Furthermore, the principles of green chemistry are being applied to the broader field of peptide synthesis, which shares some methodological overlap with urea synthesis. unife.it This includes the use of greener solvents, the development of solid-phase synthesis techniques, and the implementation of continuous flow processes to improve efficiency and reduce waste. unife.it